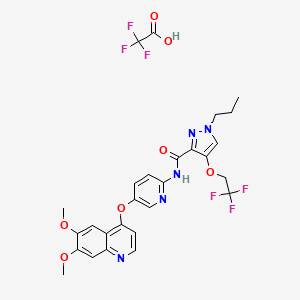
Adrixetinib (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrixetinib (TFA) is a protein tyrosine kinase inhibitor with antineoplastic properties. It is currently under development for the treatment of various advanced solid tumors, including esophageal cancer, gastric cancer, cervical cancer, hepatocellular carcinoma, gastroesophageal junction carcinomas, metastatic hepatocellular carcinoma, non-small cell lung cancer, relapsed and refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematologic malignancies .
Preparation Methods
Adrixetinib (TFA) is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. The industrial production methods for Adrixetinib (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Adrixetinib (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Adrixetinib (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of protein tyrosine kinases and their role in various biochemical pathways.
Biology: It is used to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.
Medicine: It is being developed as a potential treatment for various types of cancer, including solid tumors and hematologic malignancies.
Industry: It is used in the development of new cancer therapies and in the production of pharmaceutical compounds
Mechanism of Action
Adrixetinib (TFA) exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Axl, Mer, and CSF1 receptor tyrosine kinases. These kinases play a crucial role in the regulation of cell growth, survival, and migration. By inhibiting their activity, Adrixetinib (TFA) disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Adrixetinib (TFA) is unique in its ability to simultaneously inhibit multiple protein tyrosine kinases, including Axl, Mer, and CSF1 receptor tyrosine kinases. This multi-targeted approach enhances its therapeutic efficacy and reduces the likelihood of drug resistance. Similar compounds include:
R428: An Axl kinase inhibitor.
BMS-777607: A Mer kinase inhibitor.
Pexidartinib: A CSF1 receptor kinase inhibitor.
Compared to these compounds, Adrixetinib (TFA) offers a broader spectrum of activity and has shown promising results in preclinical and clinical studies .
Properties
Molecular Formula |
C27H25F6N5O7 |
|---|---|
Molecular Weight |
645.5 g/mol |
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H24F3N5O5.C2HF3O2/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18;3-2(4,5)1(6)7/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34);(H,6,7) |
InChI Key |
JDZQIIDIZOVHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















